N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide
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Overview
Description
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide is a compound of significant interest in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide, also known as PF-04958242, is the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .
Mode of Action
PF-04958242 acts as a potent potentiator of the AMPA receptor . It enhances the activity of the receptor, improving key interactions with the human GluA2 ligand-binding domain . This interaction results in an increase in the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain .
Biochemical Pathways
The activation of AMPA receptors by PF-04958242 affects several biochemical pathways. Primarily, it enhances glutamatergic transmission, which is crucial for synaptic plasticity, a cellular mechanism for learning and memory .
Pharmacokinetics
These include O-dealkylation and tetrahydrofuran hydroxylation . A rat mass balance study showed incomplete recovery of administered radioactivity, indicating complex metabolism and clearance .
Result of Action
The potentiation of AMPA receptors by PF-04958242 can lead to enhanced synaptic transmission and improved cognitive function . It has been investigated for the treatment of cognitive impairment associated with schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide involves a multi-step process. One common method includes the nucleophilic substitution reaction where a tetrahydrofuran derivative is reacted with a pyrazole derivative under controlled conditions . The reaction typically requires a base such as sodium hydride and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound often involves optimization of the synthetic route to enhance yield and purity. This may include the use of high-performance liquid chromatography (HPLC) for purification and the application of automated synthesis techniques to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted sulfonamide derivatives .
Scientific Research Applications
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Industry: Utilized in the development of pharmaceuticals and as a reagent in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
N-((3S,4S)-4-(4-(5-cyano-2-thienyl)phenoxy)tetrahydrofuran-3-yl)propane-2-sulfonamide: Another AMPA receptor potentiator with similar applications.
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide: A structurally related compound with slight variations in the sulfonamide group.
Uniqueness
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide is unique due to its specific structural configuration that allows for high potency and selectivity towards the AMPA receptor. This specificity enhances its therapeutic potential while minimizing off-target effects .
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]propane-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-8(2)17(14,15)12-9-5-11-13(6-9)10-3-4-16-7-10/h5-6,8,10,12H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNNARNCOCZVAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CN(N=C1)C2CCOC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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